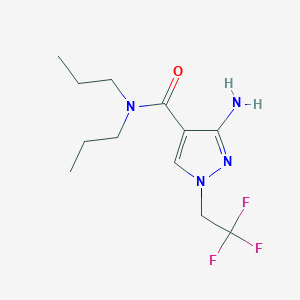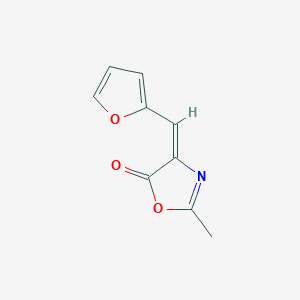
3-methyl-1-(2-methylpropyl)-N-(2-phenylethyl)-1H-pyrazol-4-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-methyl-1-(2-methylpropyl)-N-(2-phenylethyl)-1H-pyrazol-4-amine is a synthetic organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This specific compound is characterized by its unique substitution pattern, which includes a methyl group, a 2-methylpropyl group, and a 2-phenylethyl group.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-1-(2-methylpropyl)-N-(2-phenylethyl)-1H-pyrazol-4-amine typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Substitution reactions:
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Techniques such as continuous flow chemistry and the use of advanced catalysts may be employed to enhance efficiency.
化学反应分析
Types of Reactions
3-methyl-1-(2-methylpropyl)-N-(2-phenylethyl)-1H-pyrazol-4-amine can undergo several types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include alkyl halides and nucleophiles such as amines or alcohols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
科学研究应用
3-methyl-1-(2-methylpropyl)-N-(2-phenylethyl)-1H-pyrazol-4-amine has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may be studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: It may be investigated for its potential therapeutic effects.
Industry: It can be used in the development of new materials or as a precursor for other industrial chemicals.
作用机制
The mechanism of action of 3-methyl-1-(2-methylpropyl)-N-(2-phenylethyl)-1H-pyrazol-4-amine depends on its specific interactions with molecular targets. These may include:
Enzyme inhibition: The compound may inhibit specific enzymes, affecting biochemical pathways.
Receptor binding: The compound may bind to specific receptors, modulating cellular responses.
Signal transduction: The compound may influence signal transduction pathways, altering cellular behavior.
相似化合物的比较
Similar Compounds
1-phenyl-3-methyl-1H-pyrazol-5-amine: Similar structure but lacks the 2-methylpropyl group.
3-methyl-1-phenyl-1H-pyrazol-4-amine: Similar structure but lacks the 2-phenylethyl group.
1-(2-methylpropyl)-3-methyl-1H-pyrazol-4-amine: Similar structure but lacks the 2-phenylethyl group.
Uniqueness
3-methyl-1-(2-methylpropyl)-N-(2-phenylethyl)-1H-pyrazol-4-amine is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to similar compounds.
属性
分子式 |
C16H23N3 |
|---|---|
分子量 |
257.37 g/mol |
IUPAC 名称 |
3-methyl-1-(2-methylpropyl)-N-(2-phenylethyl)pyrazol-4-amine |
InChI |
InChI=1S/C16H23N3/c1-13(2)11-19-12-16(14(3)18-19)17-10-9-15-7-5-4-6-8-15/h4-8,12-13,17H,9-11H2,1-3H3 |
InChI 键 |
GJALCZVXNNMDLS-UHFFFAOYSA-N |
规范 SMILES |
CC1=NN(C=C1NCCC2=CC=CC=C2)CC(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[(3-methoxyphenyl)methyl]-3-methyl-1-(2-methylpropyl)-1H-pyrazol-4-amine](/img/structure/B11750246.png)
![1,2,3,4-Tetrahydropyrrolo[1,2-a]pyrazin-6(7H)-one](/img/structure/B11750251.png)

![[5-Chloro-2-(cyclobutylmethyl)phenyl]-hydrazine](/img/structure/B11750262.png)
-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11750265.png)
![[(1-ethyl-1H-pyrazol-5-yl)methyl][(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11750273.png)

![1-[(2R)-oxan-2-yl]methanamine](/img/structure/B11750288.png)
-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11750290.png)
![[(Oxetan-3-yl)methyl]hydrazine](/img/structure/B11750295.png)
![2-[4-Nitro-3-(trifluoromethyl)-1H-pyrazol-1-YL]ethanamine](/img/structure/B11750314.png)


-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11750340.png)
